5-Phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole
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Overview
Description
5-Phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective.
Azide Preparation: The azide precursor can be synthesized by reacting an amine with sodium azide in the presence of a suitable solvent.
Alkyne Preparation: The alkyne precursor can be prepared by deprotonating a terminal alkyne with a strong base such as sodium hydride or potassium tert-butoxide.
Cycloaddition Reaction: The azide and alkyne are then combined in the presence of a copper(I) catalyst, such as copper(I) bromide or copper(I) sulfate, to form the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds.
Scientific Research Applications
5-Phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities and disrupting biological pathways. The compound can also interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar biological activities but different chemical properties.
Benzimidazole: A fused heterocyclic compound with applications in medicinal chemistry.
Uniqueness
5-Phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and prop-2-en-1-yl groups enhances its reactivity and potential as a versatile scaffold in drug design.
Properties
CAS No. |
89779-06-6 |
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Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
5-phenyl-1-(4-prop-2-enoxyphenyl)triazole |
InChI |
InChI=1S/C17H15N3O/c1-2-12-21-16-10-8-15(9-11-16)20-17(13-18-19-20)14-6-4-3-5-7-14/h2-11,13H,1,12H2 |
InChI Key |
HPTNJXUWHDYNSJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)N2C(=CN=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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